molecular formula C23H23N5O3S2 B11620147 2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one

2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11620147
M. Wt: 481.6 g/mol
InChI Key: GRBAHWNOQNNYMJ-JXAWBTAJSA-N
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Description

2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one involves several steps:

    Formation of the Pyrido[1,2-A]pyrimidin-4-one Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazolidinone Moiety: This can be achieved through a condensation reaction between a thioamide and a carbonyl compound.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Final Functionalization: The ethyl and furylmethyl groups are introduced in the final steps through alkylation and acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo and piperazine moieties.

    Reduction: Reduction reactions can target the carbonyl and thioxo groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperazine and pyrido[1,2-A]pyrimidin-4-one rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicine, the compound’s potential therapeutic properties are being investigated. Its unique structure may allow it to interact with specific enzymes or receptors, making it a potential candidate for the treatment of various diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure allows for the fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-1-piperazinyl)-1-(4-(phenylthio)phenyl)ethanone dihydrochloride
  • 2-(4-(2-Hydroxyethyl)-1-piperazinyl)-1-(4-methylphenyl)ethanone dihydrochloride
  • 2-(4-Benzyl-1-piperazinyl)-1-(4-(phenylthio)phenyl)ethanone dihydrochloride

Uniqueness

What sets 2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one apart from similar compounds is its unique combination of functional groups. This allows for a broader range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H23N5O3S2

Molecular Weight

481.6 g/mol

IUPAC Name

(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H23N5O3S2/c1-2-25-9-11-26(12-10-25)20-17(21(29)27-8-4-3-7-19(27)24-20)14-18-22(30)28(23(32)33-18)15-16-6-5-13-31-16/h3-8,13-14H,2,9-12,15H2,1H3/b18-14-

InChI Key

GRBAHWNOQNNYMJ-JXAWBTAJSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5

Origin of Product

United States

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